Caproil sarcosinato de sodio

Descripción general

Descripción

Sodium caproyl sarcosinate is an anionic surfactant derived from sarcosine, an amino acid that occurs naturally in the body. It is commonly used in personal care products such as shampoos, toothpastes, and other cleansing products due to its mildness and effective foaming properties. This compound is known for its ability to reduce surface tension, making it an excellent cleansing agent.

Aplicaciones Científicas De Investigación

Sistemas de administración de fármacos

El caproil sarcosinato de sodio se puede utilizar en la formación de sistemas de tensioactivos cataniónicos, que se utilizan como vehículos de administración de fármacos . Estos sistemas pueden ayudar en la liberación dirigida y controlada de fármacos, mejorando su eficacia terapéutica y reduciendo los efectos secundarios.

Aplicaciones biomédicas

Este compuesto, cuando se combina con minerales de arcilla, puede dar lugar a nuevos materiales con usos potenciales en medicina . Los minerales de arcilla son compatibles con los tejidos orgánicos y tienen diversas aplicaciones biomédicas, incluida la curación de heridas, la regeneración ósea y la administración de fármacos.

Tratamiento de aguas residuales

El this compound se puede utilizar en el tratamiento de aguas residuales . Las propiedades tensioactivas de este compuesto pueden ayudar en la eliminación de contaminantes de las aguas residuales, contribuyendo a la protección del medio ambiente.

Aplicaciones antibacterianas

El estudio también sugiere posibles aplicaciones antibacterianas del this compound . Esto podría ser particularmente útil en el desarrollo de revestimientos antibacterianos y productos de limpieza.

Formulaciones cosméticas

El this compound se utiliza en una serie de formulaciones cosméticas . Es suave, menos irritante para la piel, fácilmente biodegradable, y muchos de ellos poseen actividades antimicrobianas . Se utilizan como agentes acondicionadores del cabello y agentes de limpieza superficial .

Industria alimentaria

Este tensioactivo también encuentra aplicaciones en la industria alimentaria . Se puede utilizar como emulsionante, ayudando a mezclar ingredientes que de otro modo se separarían, como el aceite y el agua.

Materiales nanocompuestos

La combinación de this compound con minerales de arcilla puede conducir a la formación de materiales nanocompuestos . Estos materiales pueden tener propiedades mejoradas, como una mayor resistencia y resistencia al desgaste, lo que los hace adecuados para diversas aplicaciones industriales.

Investigación sobre interacciones fisicoquímicas

El this compound se utiliza en la investigación para explorar las interacciones fisicoquímicas de diferentes sales en solución acuosa

Mecanismo De Acción

Target of Action

Sodium caproyl sarcosinate is primarily used as a surfactant in various products . Its primary targets are the lipid layers of the skin and hair, where it acts as a foaming and cleansing agent .

Mode of Action

The compound interacts with its targets through its amphiphilic nature, which is due to the hydrophobic 12-carbon chain (caproyl) and the hydrophilic carboxylate . This allows it to effectively bind to both water and oil, enabling it to cleanse by emulsifying and removing oil and dirt from the skin and hair .

Biochemical Pathways

This enzyme converts testosterone to dihydrotestosterone or DHT, which in turn promotes sebum production .

Pharmacokinetics

It is generally considered safe for topical use in cosmetics and personal care products .

Result of Action

The primary result of Sodium caproyl sarcosinate’s action is the effective cleansing of the skin and hair. By emulsifying and removing oil and dirt, it leaves the skin and hair clean . Additionally, its potential inhibitory action on 5 alpha-reductase could lead to a reduction in sebum production .

Action Environment

The action of Sodium caproyl sarcosinate can be influenced by environmental factors. For instance, its effectiveness as a surfactant can be affected by the pH of the solution it’s in . The compound is stable in a wide range of pH levels, making it versatile for various formulations . Furthermore, it has been reported to have good resistance to hard-water and salty-water .

Análisis Bioquímico

Biochemical Properties

Sodium caproyl sarcosinate is an amphiphilic molecule due to its hydrophobic 12-carbon chain and hydrophilic carboxylate . It is known to interact with other biomolecules, particularly enzymes and proteins, in biochemical reactions . The nature of these interactions is largely due to its amphiphilic properties, which allow it to interact with both hydrophilic and hydrophobic regions of biomolecules .

Cellular Effects

Sodium caproyl sarcosinate has been found to have effects on various types of cells and cellular processes . It is known to influence cell function by acting as a cleansing and foaming agent . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Sodium caproyl sarcosinate involves its interactions with biomolecules at the molecular level . It can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sodium caproyl sarcosinate can change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of Sodium caproyl sarcosinate can vary with different dosages in animal models . Specific details on threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are currently limited .

Metabolic Pathways

Sodium caproyl sarcosinate is involved in the metabolism of choline to glycine . It interacts with enzymes or cofactors in this metabolic pathway . Specific details on its effects on metabolic flux or metabolite levels are currently limited .

Transport and Distribution

Sodium caproyl sarcosinate is transported and distributed within cells and tissues . It can interact with transporters or binding

Métodos De Preparación

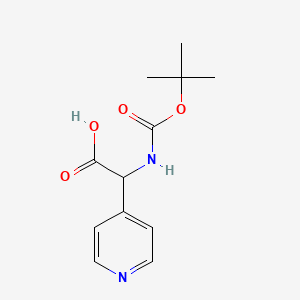

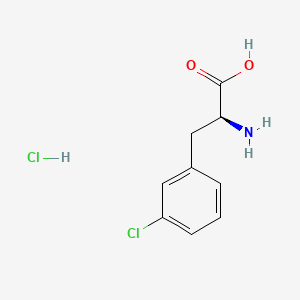

Synthetic Routes and Reaction Conditions: Sodium caproyl sarcosinate is synthesized through the reaction of caproyl chloride with N-methyl glycine (sarcosine). The reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the formation of the desired product. The general reaction can be represented as:

Caproyl chloride+N-methyl glycine→Sodium caproyl sarcosinate+Hydrochloric acid

Industrial Production Methods: In industrial settings, the production of sodium caproyl sarcosinate involves the use of large-scale reactors where the reactants are mixed under controlled temperatures and pressures. The reaction mixture is then neutralized with sodium hydroxide to form the sodium salt of caproyl sarcosinate. The product is purified through filtration and drying processes to obtain the final compound in either liquid or powder form.

Propiedades

IUPAC Name |

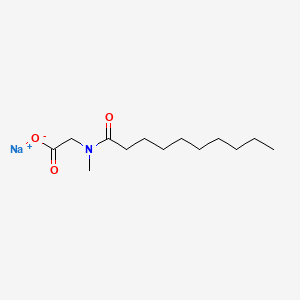

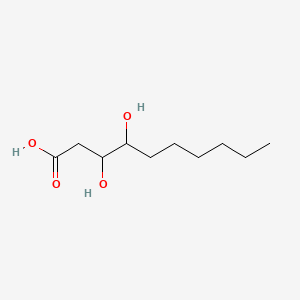

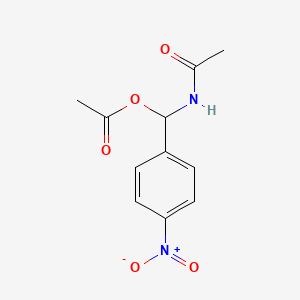

sodium;2-[decanoyl(methyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO3.Na/c1-3-4-5-6-7-8-9-10-12(15)14(2)11-13(16)17;/h3-11H2,1-2H3,(H,16,17);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXXIWMVZOWQLIH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)N(C)CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24NNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20184452 | |

| Record name | Sodium caproyl sarcosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30377-07-2 | |

| Record name | Sodium caproyl sarcosinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030377072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium caproyl sarcosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM CAPROYL SARCOSINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F85D15685U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[2.2.1]hept-5-en-2-ol, 3-methylene-, formate (9CI)](/img/new.no-structure.jpg)

![4-[(Dimethylamino)methyl]-1,2-dimethyl-1H-1,3-benzodiazol-5-ol](/img/structure/B571494.png)